Phenylmethanesulfinyl chloride
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Overview
Description
Phenylmethanesulfinyl chloride is an organosulfur compound with the chemical formula C7H7ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group attached to a benzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Phenylmethanesulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylmethanesulfonic acid with thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure the complete conversion of the acid to the sulfonyl chloride . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Phenylmethanesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common reagents used in these reactions include triethylamine, potassium fluoride, and various solvents like dichloromethane and ether. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenylmethanesulfinyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenylmethanesulfinyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Phenylmethanesulfinyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to the presence of a benzyl group, which can influence its reactivity and the types of reactions it undergoes .
Similar compounds include:
- Methanesulfonyl chloride
- Toluenesulfonyl chloride
- Benzenesulfonyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the sulfonyl group.
Properties
Molecular Formula |
C7H7ClOS |
---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
phenylmethanesulfinyl chloride |
InChI |
InChI=1S/C7H7ClOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
BSRRTKZDGFJPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)Cl |
Origin of Product |
United States |
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